molecular formula C19H19N7O4S B10944755 (5E)-5-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10944755
M. Wt: 441.5 g/mol
InChI Key: HVBJEJJPMLHLFM-VIZOYTHASA-N
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Description

The compound 5-((E)-1-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including pyrazole, furan, and imidazole rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((E)-1-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the reaction of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyrazole ring.

    Nitration: The pyrazole ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors, often involving the use of strong acids or bases.

    Condensation Reaction: The furan and pyrazole rings are linked through a condensation reaction, typically involving aldehydes or ketones and a base catalyst.

    Formation of the Imidazole Ring: The final step involves the cyclization of the intermediate product with thiourea or similar reagents under acidic conditions to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-((E)-1-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Sulfoxides and Sulfones: Oxidation of the sulfur atom yields sulfoxides and sulfones.

    Substituted Derivatives: Nucleophilic substitution yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((E)-1-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((E)-1-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

5-((E)-1-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE: is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C19H19N7O4S

Molecular Weight

441.5 g/mol

IUPAC Name

(5E)-5-[[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-yl]methylidene]-3-(1,3-dimethylpyrazol-4-yl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H19N7O4S/c1-10-16(9-23(4)21-10)25-18(27)15(20-19(25)31)7-13-5-6-14(30-13)8-24-12(3)17(26(28)29)11(2)22-24/h5-7,9H,8H2,1-4H3,(H,20,31)/b15-7+

InChI Key

HVBJEJJPMLHLFM-VIZOYTHASA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=C(O2)/C=C/3\C(=O)N(C(=S)N3)C4=CN(N=C4C)C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C=C3C(=O)N(C(=S)N3)C4=CN(N=C4C)C)C)[N+](=O)[O-]

Origin of Product

United States

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